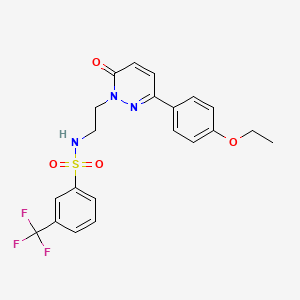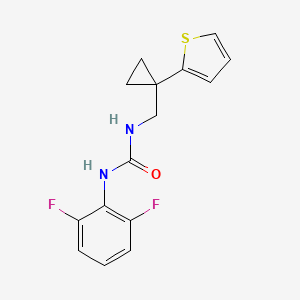![molecular formula C6H5ClF2N2O2 B2472637 [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1856096-58-6](/img/structure/B2472637.png)
[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an acetic acid moiety attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through difluoromethylation reactions using reagents like difluoromethyl bromide or difluoromethyl sulfone.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and difluoromethyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological activities. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for the synthesis of high-performance materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The acetic acid moiety may contribute to its solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid: This compound differs by the presence of a methyl group, which may alter its chemical properties and biological activities.
[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: The trifluoromethyl group introduces additional fluorine atoms, potentially enhancing its stability and reactivity.
[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propionic acid: The propionic acid moiety provides a longer carbon chain, which may affect its solubility and interaction with molecular targets.
Uniqueness
The uniqueness of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-11(2-4(12)13)10-5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPBIRZAOXXORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2472557.png)



![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)

![4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2472566.png)

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)

![N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline](/img/structure/B2472573.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)

